(2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group and the pyrrolidine ring in its structure imparts unique chemical properties, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and 4-(trifluoromethyl)benzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate, in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reaction: The (S)-pyrrolidine-2-carboxylic acid is coupled with 4-(trifluoromethyl)benzyl bromide to form the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled conditions.
Automated Processes: Employing automated processes for the addition of reagents and monitoring of reaction parameters.
Purification Systems: Implementing advanced purification systems such as high-performance liquid chromatography (HPLC) for efficient isolation of the product.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
(2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Employed in the synthesis of complex organic molecules due to its chiral nature and functional groups.
Biological Studies: Utilized in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Applied in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission or metabolic processes.
Binding Interactions: The trifluoromethyl group and pyrrolidine ring contribute to strong binding interactions with target molecules, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Benzylpyrrolidine-2-carboxylic acid hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical properties.
(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
- The presence of the trifluoromethyl group in (2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride imparts unique electronic and steric effects, enhancing its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
(2S,4R)-4-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-3-1-8(2-4-10)5-9-6-11(12(18)19)17-7-9;/h1-4,9,11,17H,5-7H2,(H,18,19);1H/t9-,11+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNHALZTDTVONZ-XQKZEKTMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376043 |
Source
|
Record name | (4R)-4-{[4-(Trifluoromethyl)phenyl]methyl}-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049743-68-1 |
Source
|
Record name | (4R)-4-{[4-(Trifluoromethyl)phenyl]methyl}-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.